2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester

説明

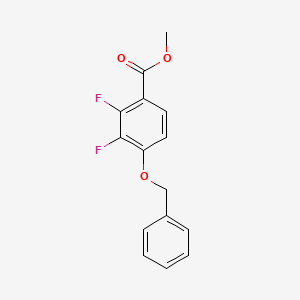

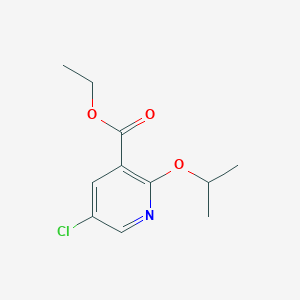

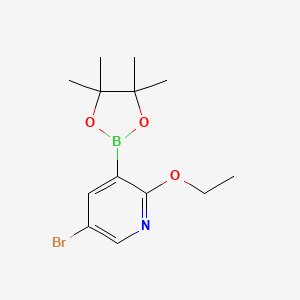

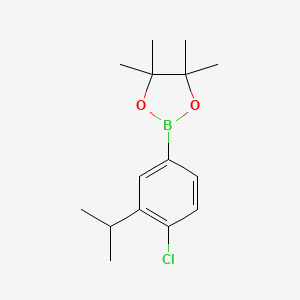

“2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-29-7 . It has a molecular weight of 311.21 and its IUPAC name is 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with methoxy, methylthio, and boronic acid pinacol ester groups . The InChI code for this compound is 1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)9-8-10(21-7)12(18-6)16-11(9)17-5/h8H,1-7H3 .Chemical Reactions Analysis

Pinacol boronic esters, including this compound, can participate in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.21 . It is recommended to be stored at a temperature of 2-8°C .科学的研究の応用

Boronic Acid Derivatives in Organic Synthesis and Materials Science Boronic acid derivatives, including boronate esters, are pivotal in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their air stability and versatile reactivity. These compounds, characterized by B–O–C linkages, are essential for creating new chemotypes in drug design and functionally modified polymers through "click-type" reactions. Boron chelates with B–O–N motifs (BON heterocycles) showcase hydrolytic and thermal resistance, highlighting their potential as organoboron derivatives in medicinal chemistry and material applications (Golovanov & Sukhorukov, 2021).

Electrochemical Biosensors Utilizing Boronic Acid Derivatives The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives exemplifies the integration of boronic acid functionalities in sensing applications. These compounds, featuring a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) unit, enable the detection of sugars, glycated hemoglobin (HbA1c), and fluoride ions. The selective binding to diol residues of sugars and the resultant electrochemical signal variation underscore the potential of non-enzymatic glucose sensors and other diagnostic tools (Wang et al., 2014).

Chemosensing Applications of Pyridine Derivatives While the specific compound was not directly mentioned, pyridine derivatives, which may include structural motifs similar to "2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester," are crucial in medicinal chemistry and chemosensing. These derivatives serve as effective chemosensors for detecting various species, leveraging their ability to interact with anions, cations, and neutral molecules. The medicinal relevance of pyridine derivatives spans across antifungal, antibacterial, anticancer, and CNS activities, demonstrating the broad utility of such compounds in healthcare and analytical applications (Abu-Taweel et al., 2022).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied for carbon-carbon bond formation .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a key process in synthetic chemistry, enabling the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by its boronic ester group, which is generally environmentally benign .

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be tolerant of a wide range of functional groups and can be performed under mild conditions . .

特性

IUPAC Name |

2,6-dimethoxy-3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)9-8-10(21-7)12(18-6)16-11(9)17-5/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBQDTTXSQNMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125462 | |

| Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester | |

CAS RN |

2121513-29-7 | |

| Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。